molecular formula C20H30O4 B032009 delta-12-Prostaglandin J2 CAS No. 87893-54-7

delta-12-Prostaglandin J2

カタログ番号: B032009
CAS番号: 87893-54-7
分子量: 334.4 g/mol
InChIキー: TUXFWOHFPFBNEJ-GJGHEGAFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta-12-Prostaglandin J2 (Δ12-PGJ2) is a cyclopentenone prostaglandin derived from the dehydration of prostaglandin D2 (PGD2) . It exhibits potent antitumor activity by inducing apoptosis through caspase activation and modulating nuclear receptors like PPARγ . Δ12-PGJ2 demonstrates cytotoxicity across multiple cancer cell lines (IC50: 0.70–3.30 µM), including melanoma, ovarian, and lung cancers, and synergizes with cisplatin and radiation . Its molecular formula is C20H30O4 (MW: 334.45), and it binds covalently to nuclear proteins, distinguishing it from other prostaglandins .

準備方法

Delta-12-Prostaglandin J2 can be synthesized through the dehydration of prostaglandin D2. The synthetic route involves the formation of a cyclopentenone ring, which is a characteristic feature of this compound. The reaction conditions typically include the use of dehydrating agents and controlled temperature settings to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反応の分析

Delta-12-Prostaglandin J2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

科学的研究の応用

Immunological Applications

Eosinophil Recruitment
Delta-12-PGJ2 has been identified as a potent chemoattractant for eosinophils, which are crucial in allergic responses and asthma. Research indicates that delta-12-PGJ2 enhances eosinophil migration towards eotaxin, a key chemokine involved in eosinophil recruitment during inflammation. The study demonstrated that delta-12-PGJ2 not only effectively induces respiratory burst in human eosinophils but also facilitates their mobilization from the bone marrow, suggesting its potential role in managing allergic inflammation .

Immunomodulation in Pregnancy
Recent studies have highlighted the immunomodulatory effects of 15-deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2), a derivative of delta-12-PGJ2, in preventing preterm labor. It has been shown to inhibit the activation of NF-κB and AP-1 transcription factors, which are implicated in inflammatory responses during labor. In murine models, 15d-PGJ2 delayed lipopolysaccharide (LPS)-induced preterm labor and improved neonatal survival rates, indicating its therapeutic potential in obstetrics .

Oncology Applications

Anti-Cancer Properties
Delta-12-PGJ2 exhibits significant anti-cancer properties through its action as a ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction leads to apoptosis in various cancer cell lines. For instance, it has been found to enhance the efficacy of doxorubicin, an anthracycline antibiotic used in cancer therapy, by overcoming chemoresistance in renal cell carcinoma models . Additionally, delta-12-PGJ2 promotes the synthesis of heat shock proteins (HSPs), which play a protective role against cellular stress and may contribute to its anti-tumor effects .

Mechanisms of Action
The mechanisms through which delta-12-PGJ2 exerts its anti-cancer effects include modulation of cell cycle progression and induction of apoptosis. In neuroblastoma cell lines, delta-12-PGJ2 was shown to induce G1 phase arrest and promote the expression of HSP72 while suppressing oncogenic factors like N-myc . Furthermore, its role as an endogenous PPAR-γ agonist allows it to exert anti-inflammatory and anti-fibrotic effects that can be beneficial in tumor microenvironments .

Cellular Mechanisms and Pathways

Delta-12-PGJ2 acts on various intracellular signaling pathways that are critical for cellular function:

  • PPAR-γ Activation : As a natural ligand for PPAR-γ, delta-12-PGJ2 regulates gene expression involved in lipid metabolism, inflammation, and cell proliferation.
  • NF-κB Pathway Inhibition : It inhibits NF-κB activation, which is crucial in controlling inflammatory responses and has implications for diseases characterized by chronic inflammation.

Summary Table of Applications

Application AreaMechanism/EffectReferences
ImmunologyEosinophil chemoattraction
Preterm Labor PreventionInhibition of NF-κB; immunomodulation
Cancer TherapyEnhances doxorubicin efficacy; apoptosis
Cell Cycle RegulationInduces G1 arrest; HSP synthesis

作用機序

The mechanism of action of delta-12-Prostaglandin J2 involves its interaction with molecular targets such as peroxisome proliferator-activated receptor gamma. By binding to this receptor, it modulates the expression of genes involved in inflammation, cell proliferation, and metabolism. It also affects other signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 pathways, leading to its anti-inflammatory and anti-cancer effects .

類似化合物との比較

Comparison with Structurally and Functionally Related Prostaglandins

Delta-12-PGJ2 vs. 15-Deoxy-Delta-12,14-Prostaglandin J2 (15d-PGJ2)

  • Structural Relationship : 15d-PGJ2 is a downstream metabolite of PGD2, lacking hydroxyl groups at C12 and C14 compared to Δ12-PGJ2 .
  • Mechanism : Both activate PPARγ, but 15d-PGJ2 is a stronger PPARγ ligand, driving adipocyte differentiation, whereas Δ12-PGJ2 primarily induces apoptosis via protein adduct formation in nuclei .
  • Therapeutic Role : 15d-PGJ2 regulates glucose homeostasis and adipogenesis, while Δ12-PGJ2 is prioritized for oncology due to its cytotoxic synergy with chemotherapy .

Delta-12-PGJ2 vs. Prostaglandin A2 (PGA2)

  • Nuclear Binding : PGA2 accumulates in nuclei as free molecules, while Δ12-PGJ2 covalently binds chromatin and nuclear matrix proteins, enhancing its sustained biological effects .
  • Apoptosis Induction: Both induce G2/M arrest and apoptosis, but Δ12-PGJ2 requires de novo protein synthesis (blocked by cycloheximide), whereas PGA2’s effects are less dependent on new proteins .
  • Antitumor Spectrum : Δ12-PGJ2 shows broader cytotoxicity (IC50: 0.7–3.3 µM) across solid and hematologic malignancies compared to PGA2, which is less potent .

Delta-12-PGJ2 vs. Delta-7-PGA1

  • Synthetic Derivatives: Δ7-PGA1 is an alkylidenecyclopentenone analog of PGA1 with enhanced cytotoxicity (IC50: 0.3 µg/ml in L1210 cells) due to a C7-8 double bond .
  • Structural Efficacy : The C12-13 double bond in Δ12-PGJ2 and C14-15 in Δ7-PGA1 are critical for their antiproliferative activity. Δ7-PGA1 is marginally effective against P388 leukemia, while Δ12-PGJ2 targets diverse cancers .

Key Data and Research Findings

Table 1: Comparative Analysis of Cyclopentenone Prostaglandins

Compound Source/Precursor Key Mechanisms IC50 (Cancer Cells) Synergistic Therapies
Δ12-PGJ2 PGD2 dehydration Caspase activation, PPARγ modulation 0.70–3.30 µM Cisplatin, radiation
15d-PGJ2 PGD2 metabolism PPARγ activation, adipogenesis N/A Thiazolidinediones
PGA2 PGE2/PGI2 metabolism G2/M arrest, nuclear free form N/A Limited data
Δ7-PGA1 Synthetic modification Alkylidenecyclopentenone cytotoxicity 0.3 µg/ml (L1210) Single-agent efficacy

Table 2: Nuclear Interactions and Apoptotic Pathways

Compound Nuclear Binding Mechanism Apoptosis Trigger Protein Synthesis Dependency
Δ12-PGJ2 Covalent binding to chromatin/matrix proteins Caspase activation Yes (cycloheximide-sensitive)
PGA2 Free in nucleoplasm DNA fragmentation No
15d-PGJ2 PPARγ-DNA complex formation Adipocyte differentiation N/A

Therapeutic Implications and Challenges

  • Δ12-PGJ2: Combines cytotoxicity with chemo/radiosensitization, but its reactive cyclopentenone moiety may cause off-target effects .
  • Δ7-PGA1 : High potency but narrow activity spectrum .

生物活性

Delta-12-Prostaglandin J2 (d12-PGJ2) is a significant metabolite of Prostaglandin D2 (PGD2), known for its diverse biological activities. As a member of the J series of prostaglandins, d12-PGJ2 exhibits various physiological effects, including roles in inflammation, immune response, and bone metabolism. This article explores the biological activity of d12-PGJ2, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

  • Chemical Formula : C20H30O4
  • Molecular Weight : 334.46 g/mol
  • Structure : Contains a cyclopentenone ring that contributes to its electrophilic nature and biological reactivity .

d12-PGJ2 exerts its effects primarily through two mechanisms:

  • PPAR-γ Activation : d12-PGJ2 is an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing gene expression related to inflammation and metabolism .
  • Covalent Modification of Proteins : The reactive α,β-unsaturated carbonyl group in d12-PGJ2 allows it to covalently modify cellular proteins, impacting various signaling pathways, notably the NF-κB pathway .

1. Anti-inflammatory Effects

d12-PGJ2 has been shown to possess potent anti-inflammatory properties:

  • Inhibition of NF-κB : It suppresses NF-κB activation in endothelial cells, thereby reducing the expression of adhesion molecules and chemokines that promote monocyte adhesion and migration .
  • Modulation of Cytokines : Studies indicate that d12-PGJ2 can downregulate pro-inflammatory cytokines such as TNF-α and COX-2 .

2. Osteogenic Effects

d12-PGJ2 plays a crucial role in bone metabolism:

  • Stimulation of Osteoblast Activity : It enhances alkaline phosphatase activity and promotes calcification in human osteoblastic cells, comparable to the effects of 1α,25-dihydroxyvitamin D .
  • Collagen Synthesis : d12-PGJ2 increases type I collagen synthesis in osteoblasts, essential for bone formation and mineralization .

3. Eosinophil Recruitment

Research has demonstrated that d12-PGJ2 acts as a potent chemoattractant for eosinophils:

  • Induction of Respiratory Burst : It effectively induces respiratory burst activity in human eosinophils, facilitating their migration to sites of allergic inflammation .
  • Enhanced Chemotactic Response : Pretreatment with d12-PGJ2 significantly enhances eosinophil responses to other chemotactic signals like eotaxin .

Research Findings and Case Studies

StudyFindings
d12-PGJ2 stimulates alkaline phosphatase activity and calcification in osteoblasts.
Acts as a chemoattractant for eosinophils, enhancing their migration during allergic responses.
Modulates pro-labour responses in human myocytes and epithelial cells, indicating potential therapeutic uses in preterm labor prevention.
Covalently modifies components of the proteasome, inhibiting NF-κB activation and reducing inflammatory responses in endothelial cells.

Potential Therapeutic Applications

Given its diverse biological activities, d12-PGJ2 has potential therapeutic implications:

  • Anti-inflammatory Treatments : Its ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.
  • Bone Health : Its stimulatory effects on osteoblasts suggest possible applications in osteoporosis and other bone-related disorders.
  • Allergic Conditions : By recruiting eosinophils, it may play a role in managing allergic diseases.

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways involving delta-12-Prostaglandin J2, and what experimental approaches are used to elucidate its mechanism of action?

  • Methodological Answer: Use enzyme-linked immunosorbent assay (ELISA) kits to quantify delta-12-PGJ2 in biological samples, ensuring calibration against known standards . Pathway analysis can be enhanced via gene expression profiling (e.g., RT-qPCR) to identify downstream targets. For mechanistic studies, pair these with pharmacological inhibitors (e.g., PPARγ antagonists) to isolate signaling contributions .

Q. How is this compound detected and quantified in cellular models, and what validation steps are required?

  • Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-specificity detection, coupled with internal standards (e.g., deuterated analogs) to control for matrix effects . Validate assays via spike-recovery experiments and cross-validate with orthogonal methods like immunoblotting .

Q. What in vitro and in vivo models are most suitable for studying delta-12-PGJ2’s role in inflammatory responses?

  • Methodological Answer: Use LPS-stimulated macrophages (RAW 264.7 cell line) for in vitro inflammation assays, measuring cytokine release via multiplex ELISA. For in vivo studies, murine models of colitis or arthritis allow longitudinal tracking of delta-12-PGJ2 levels in serum and tissue homogenates .

Q. What are the standard protocols for synthesizing this compound analogs, and how are purity and stability ensured?

  • Methodological Answer: Follow organic synthesis protocols involving stereoselective cyclization of arachidonic acid derivatives. Purity is verified via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Stability testing under varying temperatures and pH conditions is critical for reproducible results .

Q. How do researchers assess the pharmacokinetics of delta-12-PGJ2 in animal models?

  • Methodological Answer: Administer radiolabeled delta-12-PGJ2 intravenously and track distribution using scintillation counting in tissues. Pharmacokinetic parameters (e.g., half-life, bioavailability) are calculated via non-compartmental analysis using software like Phoenix WinNonlin .

Advanced Research Questions

Q. How can researchers resolve discrepancies in delta-12-PGJ2’s reported pro- vs. anti-inflammatory effects across different cell types?

  • Methodological Answer: Conduct dose-response studies to identify concentration-dependent effects. Use single-cell RNA sequencing to map heterogeneity in cellular responses. Statistical meta-analysis of published datasets can identify confounding variables (e.g., cell culture conditions) .

Q. What experimental models are optimal for investigating delta-12-PGJ2’s interaction with redox signaling pathways?

  • Methodological Answer: Utilize redox-sensitive fluorescent probes (e.g., roGFP) in live-cell imaging to monitor real-time oxidative changes. Pair with CRISPR/Cas9-knockout models (e.g., Nrf2-deficient cells) to validate pathway specificity .

Q. How can receptor specificity of delta-12-PGJ2 be confirmed in the presence of structurally similar prostaglandins?

  • Methodological Answer: Perform competitive binding assays using recombinant PPARγ or DP1 receptors. Surface plasmon resonance (SPR) provides kinetic data (e.g., KD values), while molecular docking simulations predict binding affinities .

Q. What strategies address cross-species variability in delta-12-PGJ2 metabolism for translational research?

  • Methodological Answer: Compare hepatic microsomal fractions from human, murine, and primate models to identify species-specific cytochrome P450 isoforms. Use stable isotope tracers to map metabolic byproducts .

Q. How can synergistic effects between delta-12-PGJ2 and other lipid mediators be systematically tested?

  • Methodological Answer: Design factorial experiments (e.g., 2x2 matrices) to test combinations with prostaglandins like PGE2. Synergy is quantified via Chou-Talalay combination indices, with dose-response curves generated using GraphPad Prism .

Q. Methodological Considerations

  • Literature Review : Prioritize primary sources from PubMed and Scopus, filtering by publication date (<10 years) and citation count to ensure relevance .
  • Data Reproducibility : Document reagent lot numbers and instrument calibration dates. Share raw data via repositories like Zenodo to facilitate replication .
  • Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for reporting and obtain IACUC approval before initiating experiments .

特性

IUPAC Name

(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXFWOHFPFBNEJ-GJGHEGAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319130
Record name Δ12-PGJ2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Delta-12-Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87893-54-7, 102839-03-2
Record name Δ12-PGJ2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87893-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Deoxy-delta-9,12-prostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Δ12-PGJ2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Delta-12-Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

delta-12-Prostaglandin J2
delta-12-Prostaglandin J2
delta-12-Prostaglandin J2
delta-12-Prostaglandin J2
delta-12-Prostaglandin J2
delta-12-Prostaglandin J2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。